2-(3,4,5-Trimethoxyphenyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)azetidine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-6-8(9-4-5-13-9)7-11(15-2)12(10)16-3/h6-7,9,13H,4-5H2,1-3H3 |
InChI Key |
JDJHDQJCNFWDCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,4,5 Trimethoxyphenyl Azetidine
Overview of Established Azetidine (B1206935) Ring Construction Strategies
The synthesis of azetidines can be broadly categorized into several key approaches, each with its own advantages and limitations. These strategies often involve intramolecular cyclization, cycloaddition reactions, ring manipulations, and the reduction of corresponding β-lactams. u-tokyo.ac.jpmagtech.com.cnrsc.org
Intramolecular nucleophilic substitution is a fundamental and widely employed method for constructing the azetidine ring. acs.orgu-tokyo.ac.jp This approach typically involves the cyclization of a γ-amino compound bearing a suitable leaving group at the terminal position.
Key Features:
Precursors: The starting materials are typically 3-amino-1-halopropanes, 3-amino-1-sulfonates, or related derivatives where an amine nitrogen acts as the nucleophile. acs.orgu-tokyo.ac.jp
Leaving Groups: Common leaving groups (LG) include halides (I, Br, Cl), sulfonate esters (tosylates, mesylates), and triflates. acs.orgu-tokyo.ac.jp
Reaction Conditions: The cyclization is often promoted by a base to deprotonate the amine, enhancing its nucleophilicity. acs.orgbristol.ac.uk The choice of base and solvent is crucial to favor the desired intramolecular cyclization over competing intermolecular reactions or elimination. acs.org
A general representation of this strategy is shown below:
Scheme 1.Challenges associated with this method include the potential for competing elimination reactions, which can be significant due to the strain of the forming four-membered ring. acs.org Careful optimization of reaction conditions is often necessary to achieve good yields of the desired azetidine. acs.orgbristol.ac.uk
Cycloaddition reactions provide a powerful and atom-economical route to the azetidine core, often allowing for the direct formation of multiple stereocenters. mdpi.comnih.gov The most prominent among these is the [2+2] cycloaddition.
[2+2] Cycloaddition (Aza Paternò–Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to form an azetidine. rsc.orgresearchgate.net The reaction can be initiated by direct irradiation or through the use of a photosensitizer. rsc.orgspringernature.com Visible-light-mediated protocols using photocatalysts have emerged as a milder and more general alternative to traditional UV-light-induced reactions. springernature.comchemrxiv.org
Scheme 2.Ketene-Imine Cycloaddition (Staudinger Synthesis): While primarily used for the synthesis of β-lactams (azetidin-2-ones), the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in four-membered ring chemistry. mdpi.com The resulting β-lactam can then be reduced to the corresponding azetidine.
[3+1] Cycloaddition: More recent developments include [3+1] cycloaddition strategies. For instance, the reaction of donor-acceptor aziridines with isocyanides, catalyzed by a chiral Lewis acid, can produce enantioenriched azetidines. acs.org
These cycloaddition methods offer the advantage of building complexity rapidly. However, challenges such as regioselectivity, stereoselectivity, and the reactivity of the starting materials need to be carefully controlled. mdpi.comrsc.org
Manipulating the size of existing rings provides another avenue to azetidines. These methods can involve either the expansion of a three-membered ring or the contraction of a five-membered ring. magtech.com.cnrsc.org
Ring Expansion of Aziridines: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines. For example, the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines. nih.gov Other methods involve the ring-opening of aziridines followed by intramolecular cyclization. u-tokyo.ac.jpnih.gov
Ring Contraction of Pyrrolidines: The contraction of a five-membered pyrrolidine (B122466) ring to an azetidine is less common but has been reported. A notable example involves the ring contraction of α-bromo N-sulfonylpyrrolidinones, which, upon treatment with a nucleophile, undergo a ring-opening-ring-closing cascade to form α-carbonylated azetidines. acs.org
These methods can be powerful for accessing specific substitution patterns that might be difficult to obtain through other routes. nih.govacs.org
The reduction of readily available azetidin-2-ones (β-lactams) is one of the most frequently used methods for preparing azetidines. acs.orgu-tokyo.ac.jp The wide availability of β-lactams, largely due to their importance in medicinal chemistry, makes this a very practical approach.
Reducing Agents: A variety of reducing agents can be employed for this transformation, with the choice often depending on the other functional groups present in the molecule. Common reagents include:
Diborane (B₂H₆)
Lithium aluminum hydride (LiAlH₄)
Alanes (e.g., AlH₂Cl, AlHCl₂)
The reduction is generally high-yielding and proceeds with retention of stereochemistry at the ring carbons. acs.org
Scheme 3.This method's primary advantage is the vast body of literature on the synthesis of β-lactams, providing access to a wide range of substituted azetidines. acs.orgmdpi.com
Direct and Indirect Synthetic Routes to 2-(3,4,5-Trimethoxyphenyl)azetidine
The synthesis of the specific target molecule, this compound, requires strategies that can effectively introduce the 3,4,5-trimethoxyphenyl substituent onto the azetidine ring. This can be achieved either by starting with a precursor already containing this group or by introducing it at a later stage of the synthesis.
The 3,4,5-trimethoxyphenyl moiety is a key structural feature in many biologically active compounds. nih.govresearchgate.net Its incorporation into a synthetic scheme can be achieved through various methods, often starting from commercially available precursors like 3,4,5-trimethoxybenzaldehyde (B134019) or 1-(3,4,5-trimethoxyphenyl)ethan-1-one. nih.govnih.gov
Table 1: Common Precursors and Reactions for Introducing the 3,4,5-Trimethoxyphenyl Group
| Precursor | Reagent/Reaction Type | Resulting Intermediate |
| 3,4,5-Trimethoxybenzaldehyde | Reductive amination | N-Substituted-(3,4,5-trimethoxyphenyl)methanamine |
| 3,4,5-Trimethoxybenzaldehyde | Wittig reaction | Substituted (3,4,5-trimethoxyphenyl)ethene |
| 3,4,5-Trimethoxybenzaldehyde | Aldol condensation | (E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one |
| 1-(3,4,5-Trimethoxyphenyl)ethan-1-one | Bromination | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one nih.gov |
| 3,4,5-Trimethoxybenzoyl chloride | Acylation | N-(3,4,5-Trimethoxybenzoyl) derivative nih.gov |
A plausible synthetic route to this compound could involve the construction of an imine from 3,4,5-trimethoxybenzaldehyde, followed by a [2+2] cycloaddition with a suitable alkene. For example, a Staudinger cycloaddition with a ketene would yield a 3-(3,4,5-trimethoxyphenyl)azetidin-2-one, which could then be reduced to the desired azetidine.
Alternatively, a multi-step sequence starting from a 3,4,5-trimethoxyphenyl-containing precursor could be envisioned to generate a γ-amino alcohol or γ-amino halide, which would then undergo intramolecular cyclization to form the azetidine ring. For instance, the synthesis could start with the reaction of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea (B124793) to form a thiazole (B1198619) ring, which can then be further functionalized. nih.gov While this specific literature example does not lead directly to an azetidine, the initial bromo-ketone is a versatile intermediate that could be channeled into an azetidine synthesis pathway.
Another approach could involve the use of arylglycine derivatives. A known general method for azetidine synthesis involves the cyclization of N-protected arylglycine esters using (2-bromoethyl)sulfonium triflate. bristol.ac.ukorganic-chemistry.org Applying this to an N-protected 2-(3,4,5-trimethoxyphenyl)glycine ester would provide a direct route to an azetidine-2-carboxylate bearing the desired substituent, which could then be decarboxylated if necessary.
Table 2: Potential Synthetic Strategies for this compound
| Strategy | Key Steps | Potential Advantages | Potential Challenges |
| [2+2] Cycloaddition | 1. Formation of an imine from 3,4,5-trimethoxybenzaldehyde. 2. Cycloaddition with a ketene to form a β-lactam. 3. Reduction of the β-lactam. | Convergent, well-established reactions. | Stereocontrol in the cycloaddition, harshness of reduction conditions. |
| Intramolecular Cyclization | 1. Synthesis of a γ-haloamine precursor from a 3,4,5-trimethoxyphenyl starting material. 2. Base-mediated intramolecular cyclization. | Modular, allows for variation in the azetidine backbone. | Potential for competing elimination reactions, synthesis of the linear precursor may be lengthy. |
| Arylglycine Annulation | 1. Synthesis of N-protected 2-(3,4,5-trimethoxyphenyl)glycine ester. 2. Cyclization with (2-bromoethyl)sulfonium triflate. | Utilizes a mild and efficient cyclization protocol. organic-chemistry.org | Synthesis of the specific arylglycine precursor may be required. |
Multicomponent and Catalyst-Mediated Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from three or more starting materials in a single step. mdpi.com While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs, such as the Ugi and Passerini reactions, are well-established for creating molecular diversity. mdpi.comnih.gov These reactions typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, and could theoretically be adapted for the synthesis of complex azetidine derivatives. mdpi.comnih.gov
Catalyst-mediated reactions are crucial for the synthesis of azetidines, often addressing challenges of ring strain and selectivity. the-innovation.orgbohrium.com Various catalysts, including those based on copper, lanthanum, and gold, have been employed in the synthesis of the azetidine core. the-innovation.orgnih.govfrontiersin.org
A notable catalyst-mediated approach involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, presenting a modern method for constructing azetidine rings. the-innovation.org Another significant method is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a high-yield route to azetidines while tolerating various functional groups. frontiersin.orgnih.gov This lanthanide-catalyzed reaction demonstrates excellent regioselectivity, favoring the formation of the four-membered ring. frontiersin.orgnih.gov
Gold-catalyzed intermolecular oxidation of alkynes offers a pathway to chiral azetidin-3-ones, which can serve as versatile intermediates for further functionalization. nih.gov This method utilizes the generation of reactive α-oxogold carbenes that undergo intramolecular N-H insertion. nih.gov
The following table summarizes various catalyst systems used in the synthesis of azetidine rings, which could be applicable to the synthesis of this compound.
| Catalyst System | Reaction Type | Key Features |
| La(OTf)₃ | Intramolecular aminolysis of cis-3,4-epoxy amines | High yields, tolerates diverse functional groups. frontiersin.orgnih.gov |
| Copper (Photo-induced) | Radical [3+1] cascade cyclization | Efficient construction of azetidine rings from aliphatic amines and alkynes. the-innovation.org |
| Gold | Intermolecular oxidation of alkynes | Synthesis of chiral azetidin-3-ones as intermediates. nih.gov |
| Palladium | Intramolecular C-H amination | Enables synthesis of azetidines from picolinamide-protected amines. organic-chemistry.org |
| Copper | [2+2] cycloaddition | Multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.org |
Stereocontrolled Synthesis of this compound
The stereochemistry of the azetidine ring and its substituents is critical for its biological activity. Stereocontrolled synthesis aims to produce a specific stereoisomer, which can be achieved through enantioselective and diastereoselective pathways.
Enantioselective and Diastereoselective Synthetic Pathways
Enantioselective synthesis of azetidines can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of chiral 2,3-disubstituted azetidines has been accomplished via a highly enantioselective copper-catalyzed boryl allylation of azetines. nih.gov This method allows for the creation of two new stereogenic centers with high efficiency and stereoselectivity. nih.gov
Diastereoselective synthesis of azetidines is also a key area of research. An electrocyclization route from N-alkenylnitrones has been shown to produce azetidine nitrones, which can then be converted to highly substituted azetidines with excellent diastereoselectivity through cycloaddition and nucleophilic addition reactions. nih.gov The synthesis of azetidine-2,3-dicarboxylic acids has been achieved in a stereocontrolled manner, providing access to all four stereoisomers through two distinct synthetic strategies. nih.gov
A robust process for the synthesis of trisubstituted azetidines has been developed starting from N-allyl amino diols, yielding all 8 stereoisomers on a multi-gram scale. nih.gov This highlights the capability to generate significant quantities of stereochemically diverse azetidine scaffolds.
Influence of Chiral Catalysis and Auxiliaries
Chiral catalysts play a pivotal role in the asymmetric synthesis of azetidines. Chiral C2-symmetric 2,4-disubstituted azetidine derivatives have been synthesized and utilized as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, producing secondary alcohols with high chemical yields. researchgate.net The use of enantiopure cis-azetidines as chiral ligands for transition metals, such as copper-azetidine complexes, has proven effective in catalyzing the Henry reaction with excellent enantioselectivity. bham.ac.uk
Chiral auxiliaries are another powerful tool for stereocontrolled synthesis. The use of (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one as a chiral template has been successfully applied to construct specific chiral centers in complex molecules containing an amino acid moiety. rsc.orgrsc.org Similarly, chiral N-propargylsulfonamides, which are readily accessible through chiral sulfinamide chemistry, have been used to prepare chiral azetidin-3-ones with high enantiomeric excess. nih.gov
The following table provides examples of chiral catalysts and auxiliaries used in the stereocontrolled synthesis of azetidines.
| Chiral Catalyst/Auxiliary | Reaction Type | Outcome |
| Chiral C2-symmetric azetidine derivatives | Asymmetric addition of diethylzinc to aldehydes | Production of sec-alcohols in high chemical yields. researchgate.net |
| Enantiopure cis-azetidines with Copper | Henry (nitro aldol) reaction | Generation of carbon-carbon bonds with high enantioselectivity (>99.5% ee). bham.ac.uk |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Chiral template-directed synthesis | Construction of specific chiral centers in complex molecules. rsc.orgrsc.org |
| Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Synthesis of chiral azetidin-3-ones with >98% e.e. nih.gov |
Optimization and Process Development for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale production requires significant optimization and process development. For azetidine synthesis, this involves developing robust and scalable methods that are both efficient and cost-effective.
A key aspect of scalable synthesis is the ability to produce multi-gram quantities of key intermediates. For example, a robust process has been developed for the synthesis of trisubstituted azetidines on a multi-gram scale (20 g) over four steps, starting from N-allyl amino diols. nih.gov This process demonstrates the feasibility of producing significant quantities of the azetidine core for further elaboration. nih.gov The synthesis of an azetidine-based energetic material has also been reported on a scalable level, enabled by a visible-light-mediated aza Paternò-Büchi reaction. bohrium.comresearchgate.net
Optimization of reaction conditions is critical for maximizing yield and purity. For instance, in the synthesis of azetidines from arylglycine derivatives using (2-bromoethyl)sulfonium triflate, DBU as a base and dichloromethane (B109758) as a solvent at reflux temperature were identified as the optimal conditions. organic-chemistry.orgbristol.ac.uk
Sustainable and Green Chemistry Aspects in Compound Preparation
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. mdpi.comresearchgate.net This involves the use of safer solvents, reducing waste, and employing energy-efficient processes. researchgate.netnih.gov
In the context of azetidine synthesis, green chemistry approaches can be implemented in several ways. The use of flow chemistry offers a sustainable and safer method for preparing strained heterocycles like aziridines from vinyl azides, using an environmentally benign solvent like cyclopentyl methyl ether (CPME). beilstein-journals.org While this example focuses on aziridines, the principles are applicable to the synthesis of other strained rings like azetidines.
The CHEM21 green metrics toolkit provides a framework for evaluating the environmental footprint of chemical transformations, encouraging researchers to make more sustainable choices in their synthetic routes. rsc.org The use of water as a solvent, where feasible, is a key green chemistry principle due to its non-toxic and non-flammable nature. mdpi.com Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and solvent usage. mdpi.com
By incorporating these green chemistry principles, the synthesis of this compound and other valuable compounds can be made more environmentally sustainable.
Chemical Transformations and Derivatizations of 2 3,4,5 Trimethoxyphenyl Azetidine
Reactivity of the Azetidine (B1206935) Heterocycle
The azetidine ring is a strained four-membered heterocycle, and its reactivity is largely dictated by this inherent ring strain. nih.gov This strain makes the ring susceptible to opening under various conditions and also influences the reactivity of the substituents on the ring. nih.gov
Ring-Opening Reactions and Mechanistic Considerations
Ring-opening reactions are a prominent feature of azetidine chemistry, providing a pathway to linear amine derivatives. magtech.com.cn These reactions typically proceed via nucleophilic attack at one of the carbon atoms adjacent to the nitrogen, facilitated by the relief of ring strain. nih.govmagtech.com.cn
For 2-arylazetidines like 2-(3,4,5-trimethoxyphenyl)azetidine, the regioselectivity of the ring-opening is controlled by electronic effects. Nucleophiles generally attack the benzylic carbon (the carbon atom attached to both the nitrogen and the phenyl group). magtech.com.cn This preference is due to the stabilization of the transition state by the adjacent aromatic ring.
The mechanism often involves the protonation of the azetidine nitrogen under acidic conditions, which activates the ring towards nucleophilic attack. nih.gov A variety of nucleophiles, including halides, water, and carbon nucleophiles, can induce ring-opening. magtech.com.cnresearchgate.net For instance, acid-mediated decomposition can occur through an intramolecular ring-opening mechanism where a pendant amide group acts as the nucleophile. nih.gov The rate of such decompositions is pH-dependent, with faster reactions occurring at lower pH values. nih.gov
Some azetidine derivatives have shown high stability, resisting ring-opening even after prolonged treatment with strong acids (HCl) and bases (KOH). researchgate.net The specific substituents on both the nitrogen and the carbon atoms of the azetidine ring play a crucial role in determining its stability and the regioselectivity of its ring-opening reactions. magtech.com.cn
N-Functionalization and Modification Strategies
The nitrogen atom of the azetidine ring is a key site for synthetic modification. Its secondary amine character (in the parent N-unsubstituted form) allows for a variety of functionalization reactions. Common strategies include N-alkylation, N-acylation, and N-sulfonylation.
The nature of the substituent on the nitrogen atom is critical as it can influence the regioselectivity of other reactions. For example, in lithiation reactions of 2-arylazetidines, an electron-donating group (like an alkyl group) on the nitrogen directs lithiation to the ortho position of the aromatic ring. nih.gov In contrast, an electron-withdrawing group (like a tert-butoxycarbonyl, Boc, group) directs lithiation to the α-benzylic position of the azetidine ring. nih.gov
Recent advancements have also demonstrated late-stage functionalization of azetidine-containing macrocycles via chemoselective deprotection and subsequent substitution at the azetidine nitrogen. nih.gov
Table 1: Influence of N-Substituent on Regioselectivity of Lithiation in 2-Arylazetidines
| N-Substituent Type | Nature | Position of Lithiation |
|---|---|---|
| Electron-Donating Group (EDG) | e.g., Alkyl | ortho-position of the aryl ring |
C-H Functionalization of the Azetidine Ring
Direct functionalization of the C-H bonds of the azetidine ring is a more advanced synthetic strategy. For 2-arylazetidines, the focus is often on the C-H bonds at the C2 (benzylic) position. As mentioned previously, when the nitrogen is protected with an electron-withdrawing group such as Boc, deprotonation with a strong base like n-butyllithium occurs selectively at the C2 position. lookchem.com The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this position. nih.gov
This α-lithiation/electrophilic trapping sequence provides a powerful method for creating C2-functionalized and 2,2-disubstituted azetidines. nih.gov
Transformations of the Trimethoxyphenyl Substituent
The 3,4,5-trimethoxyphenyl group offers a second platform for chemical modification, independent of the azetidine ring's reactivity.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The trimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methoxy (B1213986) groups. However, the directing effects can be complex. In the context of 2-arylazetidines, the azetidine ring itself can act as a directing group.
Studies have shown that the azetidinyl moiety can function as an ortho-directing group in lithiation reactions, which is a form of C-H functionalization on the aromatic ring. thieme-connect.comcore.ac.ukcnr.it This directed ortho-metalation (DoM) allows for regioselective functionalization of the aromatic ring at the positions adjacent to the azetidine substituent. lookchem.com By using reagents like n-hexyllithium, it's possible to achieve site-selective lithiation at the ortho positions (C2' and C6'). lookchem.comcore.ac.uk This strategy has been used for the regioselective introduction of various substituents on the aryl ring of 2-arylazetidines. cnr.it The coordinating ability of the azetidine nitrogen is believed to be responsible for this observed regioselectivity. core.ac.ukcnr.it
Selective Demethylation and Ether Cleavage Reactions
The three methoxy groups on the phenyl ring can be selectively or fully cleaved to yield the corresponding phenol (B47542) derivatives. This transformation is valuable for modifying the compound's properties. Selective demethylation can be challenging, but various reagents and conditions can be employed to achieve this. For instance, aqueous piperidine (B6355638) has been used for the selective demethylation of polymethoxyxanthones, a process where both resonance and steric effects play a role. nih.gov The specific conditions required for selective demethylation of this compound would depend on the desired outcome (mono-, di-, or tri-demethylation) and would need to be empirically determined.
Directed Metalation and Cross-Coupling Strategies
The functionalization of the trimethoxyphenyl ring of this compound can be effectively achieved through a combination of directed ortho-metalation (DoM) and subsequent transition metal-catalyzed cross-coupling reactions. These strategies provide precise control over the introduction of new substituents onto the aromatic core.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic rings. wikipedia.org The process relies on a directing metalation group (DMG), typically a Lewis basic functional group, that coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium). wikipedia.orgbaranlab.org This coordination brings the base into close proximity with the ortho-protons, leading to their selective abstraction and the formation of an aryllithium intermediate. baranlab.orgorganic-chemistry.org
In the case of this compound, the methoxy groups on the phenyl ring act as effective DMGs. wikipedia.org The methoxy groups at the C3 and C5 positions, along with the C4 methoxy group, cooperatively direct the lithiation to the C2 and C6 positions—the positions ortho to the azetidine substituent. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles to yield ortho-substituted derivatives.
The general transformation is outlined below:
Step 1: Lithiation. Treatment of this compound with a strong organolithium base at low temperatures (typically -78 °C) generates the ortho-lithiated intermediate. harvard.edu
Step 2: Electrophilic Quench. The aryllithium intermediate is then reacted in situ with an electrophile to introduce a new functional group at the C2 or C6 position of the phenyl ring.
A variety of electrophiles can be employed in this reaction, leading to a diverse array of derivatives.
Table 1: Potential Electrophiles for Quenching of the ortho-Lithiated Intermediate
| Electrophile | Reagent Example | Resulting Functional Group |
| Alkyl Halides | Methyl iodide (CH₃I) | Alkyl (-CH₃) |
| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | Hydroxyalkyl (-CH(OH)C₆H₅) |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether (-SCH₃) |
| Halogens | Iodine (I₂) | Iodo (-I) |
| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silyl (-Si(CH₃)₃) |
| Boronic Esters | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) |
Cross-Coupling Reactions
The aryllithium and aryl halide derivatives generated via DoM are valuable precursors for transition metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium complexes, enable the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com
For instance, an ortho-iodo derivative, synthesized by quenching the lithiated intermediate with iodine, can serve as the electrophilic partner in Suzuki, Stille, or Sonogashira couplings. youtube.com Conversely, conversion of the aryllithium to an organozinc (Negishi coupling) or organoboron (Suzuki coupling) species allows it to act as the nucleophilic partner. youtube.com Iron-catalyzed protocols have also been developed for coupling Grignard reagents with halo-azetidines, highlighting the utility of various transition metals in functionalizing this heterocyclic scaffold. nih.gov
Table 2: Cross-Coupling Strategies for Functionalization
| Reaction Name | Nucleophile (Nu) | Electrophile (X) | Catalyst | Bond Formed |
| Suzuki Coupling | Organoboron (e.g., -B(OR)₂) | Aryl/Vinyl Halide | Pd | C-C |
| Stille Coupling | Organostannane (e.g., -SnBu₃) | Aryl/Vinyl Halide/Triflate | Pd | C-C |
| Negishi Coupling | Organozinc (e.g., -ZnCl) | Aryl/Vinyl Halide | Pd or Ni | C-C |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Pd/Cu | C-C (alkyne) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl Halide/Triflate | Pd | C-N |
Role of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a complex product that incorporates structural features from each starting material. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov
The structure of this compound, containing a secondary amine within the azetidine ring, makes it a suitable candidate for participation in several classes of MCRs. The nitrogen atom can act as the amine component, a key building block in many well-known MCRs.
For example, in the Ugi four-component reaction (4-CR) , an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide react to form a di-amide derivative. Here, this compound could serve as the amine component, leading to complex products with a high degree of structural complexity.
Table 3: Hypothetical Ugi Reaction Involving this compound
| Component | Example Reagent | Role |
| Amine | This compound | Provides the secondary nitrogen nucleophile |
| Carbonyl | Acetaldehyde | Forms the iminium ion intermediate |
| Carboxylic Acid | Acetic Acid | Provides the acyl group and acts as a proton source |
| Isocyanide | tert-Butyl isocyanide | Traps the nitrilium ion intermediate |
| Product | Ugi Adduct (α-acylamino amide) | Complex molecule incorporating all four components |
Similarly, the azetidine could participate as the amine in a Mannich reaction , reacting with a non-enolizable aldehyde (like formaldehyde) and a carbon acid to form a β-amino carbonyl compound. The trimethoxybenzaldehyde moiety, a common precursor to the title compound, is also a frequent building block in MCRs, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. mdpi.com
Advanced Catalytic Reactions for Structural Diversification
Beyond traditional cross-coupling, advanced catalytic methods offer powerful tools for the late-stage functionalization of the this compound scaffold. These reactions can create novel derivatives by activating previously unreactive C-H bonds or by proceeding through unique reactive intermediates.
Transition Metal-Catalyzed C-H Activation
Direct C-H activation has emerged as a step-economical alternative to classical methods that require pre-functionalized substrates like halides or organometallics. Catalysts based on palladium, rhodium, or ruthenium can directly functionalize the C-H bonds at the C2 and C6 positions of the trimethoxyphenyl ring. The azetidine nitrogen itself could potentially serve as a directing group to guide the metal catalyst to these ortho C-H bonds, enabling reactions such as:
C-H Arylation: Coupling with aryl halides or boronic acids.
C-H Alkylation/Alkenylation: Introduction of alkyl or vinyl groups.
C-H Acylation: Formation of aryl ketones.
Photoredox Catalysis
Visible-light photoredox catalysis utilizes light-absorbing catalysts to generate highly reactive radical intermediates under mild conditions. This technology could be applied to this compound in several ways:
Minisci-type Reactions: A photoredox-generated alkyl radical could add to the electron-rich trimethoxyphenyl ring to introduce alkyl substituents.
Functionalization of the Azetidine Ring: Selective C-H abstraction from the azetidine ring could generate an α-amino radical, which can then be trapped by various radical acceptors (e.g., Michael acceptors) to functionalize the heterocyclic core.
These advanced methods bypass the need for harsh reagents and multi-step sequences, providing efficient pathways to novel analogs with diverse structural features. While specific applications to this compound are not extensively documented, the principles are well-established for similar molecular frameworks. nih.gov
Table 4: Overview of Advanced Catalytic Strategies
| Catalytic Strategy | Activation Method | Potential Transformation |
| C-H Activation | Transition Metal (e.g., Pd, Rh) | Direct arylation, alkylation, or acylation of the phenyl ring |
| Photoredox Catalysis | Visible Light + Photocatalyst | Radical-mediated alkylation of the phenyl ring or C-H functionalization of the azetidine ring |
| Gold Catalysis | Gold(I) or Gold(III) complexes | While known for alkyne activation to form azetidinones, could potentially catalyze other cyclizations or rearrangements. nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 2 3,4,5 Trimethoxyphenyl Azetidine
Elucidation of Molecular Structure and Stereochemistry via High-Resolution NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-(3,4,5-Trimethoxyphenyl)azetidine. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidine (B1206935) ring and the 3,4,5-trimethoxyphenyl group. The azetidine protons typically appear as complex multiplets in the aliphatic region. For the parent azetidine ring, protons at the C2/C4 positions are found around 3.6 ppm, while the C3 protons are around 2.3 ppm. chemicalbook.comchemicalbook.com In the target molecule, the proton at C2, being benzylic and adjacent to the nitrogen, would be shifted downfield. The protons on the trimethoxyphenyl ring are expected to appear as a singlet around 6.5-7.0 ppm due to their magnetic equivalence. The methoxy (B1213986) groups would present as two distinct singlets: one for the two equivalent methoxy groups at C3 and C5, and another for the C4 methoxy group, typically appearing between 3.8 and 4.0 ppm. mdpi.com The NH proton of the azetidine ring would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the azetidine ring are expected in the aliphatic region, while the aromatic and methoxy carbons appear downfield. Based on data from related structures, the expected chemical shifts are detailed in the table below. chemicalbook.commdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine C2 | ~4.0-4.5 (t) | ~60-70 |
| Azetidine C3 | ~2.2-2.6 (m) | ~20-30 |
| Azetidine C4 | ~3.5-3.9 (m) | ~45-55 |
| Azetidine NH | Variable (br s) | - |
| Phenyl C1' | - | ~135-140 |
| Phenyl C2', C6' | ~6.5-7.0 (s) | ~103-108 |
| Phenyl C3', C5' | - | ~153-155 |
| Phenyl C4' | - | ~137-142 |
| Methoxy C4'-OCH₃ | ~3.8-3.9 (s) | ~60-62 |
Note: Chemical shifts are predictions based on analogous structures and general principles. Actual values may vary. t = triplet, m = multiplet, br s = broad singlet.
For stereochemical elucidation, the coupling constants between the protons on the azetidine ring are critical. The relative configuration of substituents on the four-membered ring can be determined by the magnitude of the vicinal coupling constants (³J), where J(cis) is typically larger (8.4-8.9 Hz) than J(trans) (5.8-7.9 Hz). ipb.pt Furthermore, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) experiments can confirm spatial proximities between protons, solidifying stereochemical assignments. ipb.pt
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound.
The FT-IR spectrum is expected to exhibit several characteristic absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the azetidine ring. C-H stretching vibrations from the aromatic ring and the aliphatic azetidine ring would appear just above and below 3000 cm⁻¹, respectively. Strong bands corresponding to the C-O stretching of the aryl-alkyl ether linkages of the methoxy groups are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will produce bands in the 1600-1450 cm⁻¹ region. For instance, the spectrum of the closely related compound mescaline hydrochloride shows key bands for the trimethoxyphenyl group that would be expected here as well. nist.gov
The Raman spectrum complements the IR data. Aromatic ring vibrations, particularly the symmetric "breathing" mode, typically give rise to strong Raman signals. In general, the aromatic nucleus produces a stronger signal in Raman spectroscopy than aliphatic structures. researchgate.net Therefore, the spectrum would be dominated by bands from the 3,4,5-trimethoxyphenyl moiety.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Azetidine) | 3300-3500 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | IR |
| Symmetric C-O-C Stretch (Aryl Ether) | ~1050 | IR |
| N-H Bend | 1550-1650 | IR |
Mass Spectrometry Techniques for Structural Confirmation (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of the compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) , typically using an electrospray ionization (ESI) source, would be employed to determine the accurate mass of the protonated molecule [M+H]⁺. This allows for the calculation of the elemental formula, confirming that it matches C₁₂H₁₇NO₃.
Tandem Mass Spectrometry (MS/MS) provides insight into the molecule's structure by analyzing its fragmentation patterns. The molecular ion would be expected to undergo characteristic fragmentation. A primary loss would likely be the cleavage of the bond between the azetidine ring and the phenyl ring, leading to the formation of a stable benzylic cation corresponding to the 3,4,5-trimethoxyphenylmethyl fragment. Another plausible fragmentation pathway involves the opening of the azetidine ring. Analysis of the fragmentation of the structurally similar 3,4,5-trimethoxyamphetamine shows a dominant peak corresponding to the trimethoxybenzyl cation, a pattern that would be expected for the title compound as well. massbank.eu These techniques are often coupled with liquid chromatography (UPLC-MS/MS) for analysis of complex mixtures. nih.gov
X-ray Diffraction Studies for Solid-State Structure, Intermolecular Interactions, and Absolute Configuration Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles for this compound.
Based on studies of related structures, the 3,4,5-trimethoxyphenyl ring is expected to be essentially planar. nih.gov The azetidine ring, a four-membered heterocycle, is not perfectly flat but exhibits a certain degree of puckering. The analysis would reveal the exact conformation of the azetidine ring and the relative orientation of the phenyl substituent.
Furthermore, X-ray diffraction elucidates the crystal packing and identifies intermolecular interactions. A key interaction would likely be hydrogen bonding involving the N-H group of the azetidine ring acting as a hydrogen bond donor and an oxygen atom of a methoxy group or the nitrogen atom of an adjacent molecule acting as an acceptor. These interactions dictate the supramolecular architecture of the compound in the crystal lattice. mdpi.com For a chiral compound, crystallization as a single enantiomer allows for the determination of the absolute configuration, providing an unambiguous assignment of (R) or (S) stereochemistry at the C2 position. nih.gov
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination (if applicable)
Since the C2 carbon of the azetidine ring is a stereocenter, this compound is a chiral molecule that can exist as two enantiomers. Chiroptical spectroscopy, which measures the differential interaction of left- and right-circularly polarized light with a chiral substance, is a powerful tool for determining the absolute configuration of the enantiomers in solution. mdpi.com
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra are unique for each enantiomer, acting as a "fingerprint" of their absolute configuration. The Cotton effects observed in the ECD spectrum, particularly those associated with the electronic transitions of the aromatic chromophore, are highly sensitive to the stereochemistry. researchgate.net
In cases where the absolute configuration is unknown, it can be assigned by comparing the experimental ECD spectrum with a spectrum predicted computationally using time-dependent density functional theory (TD-DFT). mdpi.com By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers, a match with the experimental spectrum allows for a confident assignment of the absolute configuration of the enantiomer being studied. This approach is particularly valuable when suitable crystals for X-ray diffraction are not available. mdpi.com
Theoretical and Computational Chemistry Studies of 2 3,4,5 Trimethoxyphenyl Azetidine
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)
The electronic properties of 2-(3,4,5-Trimethoxyphenyl)azetidine can be thoroughly investigated using quantum chemical calculations, particularly Density Functional Theory (DFT). Methods such as B3LYP or ωB97XD with a suitable basis set like 6-311++G(d,p) are commonly employed to optimize the molecule's geometry and calculate its electronic parameters. researchgate.net These calculations provide fundamental insights into the molecule's reactivity, stability, and intermolecular interaction potential.
Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethoxyphenyl ring, while the LUMO may be distributed across the aromatic system.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In the MEP map of this compound, negative potential (red and yellow areas) would be expected around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the azetidine (B1206935) ring, highlighting them as sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue areas) would likely be found around the hydrogen atoms.
Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's chemical behavior. These include ionization potential (I), electron affinity (A), electronegativity (χ), and chemical hardness (η). researchgate.net
Table 1: Illustrative Calculated Electronic Properties of this compound This data is hypothetical and serves as an example of typical results from DFT calculations.
| Property | Calculated Value | Description |
|---|---|---|
| $E_{HOMO}$ | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |
| $E_{LUMO}$ | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap ($\Delta E$) | 4.9 eV | Indicates chemical stability and reactivity |
| Ionization Potential (I) | 5.8 eV | Energy required to remove an electron |
| Electron Affinity (A) | 0.9 eV | Energy released when an electron is added |
| Dipole Moment ($\mu$) | 2.5 D | Measure of the molecule's overall polarity |
Conformational Landscape Exploration and Energy Minima Identification
The flexibility of this compound is primarily defined by the rotation around the single bond connecting the azetidine ring to the phenyl ring. Exploring the conformational landscape is crucial for understanding its three-dimensional structure and how it might interact with biological targets. Computational methods, such as systematic or stochastic (Monte Carlo) conformational searches, are used to identify stable conformers, which correspond to energy minima on the potential energy surface. researchgate.net
Table 2: Hypothetical Relative Energies of Key Conformers of this compound This data is hypothetical, illustrating the expected energy differences between rotational conformers.
| Conformer | Dihedral Angle ($\tau$) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | ~60° | 0.0 | Global minimum, staggered conformation |
| B | 0° | +5.5 | Eclipsed transition state, high energy |
| C | ~180° | +1.2 | Local minimum, staggered conformation |
| D | ~120° | +4.8 | Eclipsed transition state, high energy |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized molecules.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govmdpi.com For instance, functionals like ωB97X-D and WP04 have shown good performance for carbon and proton shifts, respectively. mdpi.com Calculations are typically performed on the lowest-energy conformer, and the resulting shielding tensors are converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can be invaluable for assigning experimental peaks, especially for complex structures. rsc.org
Table 3: Illustrative Predicted NMR Chemical Shifts (, ppm) for this compound This data is hypothetical and represents typical values obtained from GIAO-DFT calculations.
| Atom | Predicted ¹H Shift ($\delta$) | Predicted ¹³C Shift ($\delta$) |
|---|---|---|
| Azetidine C2 | 4.5 - 4.8 | 65 - 70 |
| Azetidine C3 | 2.2 - 2.5 | 28 - 33 |
| Azetidine C4 | 3.5 - 3.8 | 45 - 50 |
| Aromatic C1' | - | 135 - 140 |
| Aromatic C2'/C6' | 6.8 - 7.0 | 98 - 103 |
| Aromatic C3'/C5' | - | 150 - 155 |
| Aromatic C4' | - | 138 - 143 |
| Para-OCH₃ | 3.80 - 3.85 | 55 - 60 |
| Meta-OCH₃ | 3.88 - 3.92 | 60 - 65 |
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum of a molecule by computing its vibrational frequencies. These calculations identify the normal modes of vibration and their corresponding intensities. The predicted frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors. researchgate.net This analysis helps in assigning specific absorption bands in an experimental IR spectrum to the vibrations of particular functional groups.
Table 4: Illustrative Predicted Vibrational Frequencies for this compound This data is hypothetical. Frequencies are typically scaled to match experimental values.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 3000 | C-H Stretch | Aliphatic (Azetidine, Methoxy) |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1230 - 1260 | C-O Stretch (Aryl Ether) | Methoxy Groups |
| 1120 - 1150 | C-N Stretch | Azetidine Ring |
Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations
Computational chemistry is instrumental in elucidating reaction mechanisms. For the synthesis of this compound, a plausible route is the intramolecular cyclization of a suitable precursor, such as a γ-haloamine. DFT calculations can model the entire reaction coordinate from reactant to product. acs.org A key objective is to locate the transition state (TS) structure, which represents the highest energy point along the reaction pathway.
The energy difference between the reactants and the transition state defines the activation energy (), a critical factor determining the reaction rate. By comparing the activation energies of competing pathways, chemists can predict the major product of a reaction. For example, in the formation of the azetidine ring, quantum chemical calculations can explain the regio- and stereoselectivity by analyzing the energetics of different possible ring-closing pathways (e.g., 4-exo-tet vs. 5-endo-tet cyclization). acs.org
Table 5: Illustrative Energy Profile for a Hypothetical Azetidine Ring Formation This data is hypothetical and illustrates the relative energies along a reaction coordinate.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (Precursor) | 0.0 | The open-chain starting material |
| Transition State (TS) | +22.5 | Highest energy point during ring closure |
| Product (Azetidine) | -10.0 | The final, stable four-membered ring product |
Non-Covalent Interactions and Molecular Recognition Studies
Non-covalent interactions (NCIs) are fundamental to molecular recognition, such as the binding of a drug to a protein. rsc.org The this compound molecule possesses distinct features that can participate in various NCIs. The electron-rich trimethoxyphenyl ring is capable of engaging in π-π stacking and cation-π interactions. researchgate.net The azetidine nitrogen acts as a hydrogen bond acceptor, a crucial interaction in many biological contexts.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT functionals designed to handle dispersion forces (e.g., ωB97XD) can be used to quantify these interactions. NCI plots, based on the electron density and its derivatives, can visualize these interactions as real-space surfaces, distinguishing between stabilizing hydrogen bonds and destabilizing steric repulsion. nih.gov Molecular docking and molecular dynamics (MD) simulations can be used to predict how the molecule binds to a target active site, identifying key interacting residues and guiding the design of more potent analogues. nih.govrsc.org For example, a docking study might show the trimethoxyphenyl group fitting into a hydrophobic pocket, while the azetidine nitrogen forms a critical hydrogen bond with a backbone amide or an acidic residue like aspartate or glutamate.
Applications of 2 3,4,5 Trimethoxyphenyl Azetidine As a Chemical Building Block and in Materials Science
Utilization in the Synthesis of Complex Organic Scaffolds (Non-Pharmacological Focus)
The inherent ring strain and functionality of the azetidine (B1206935) ring in 2-(3,4,5-trimethoxyphenyl)azetidine make it an excellent starting point for the synthesis of more complex and sterically demanding organic scaffolds. The 3,4,5-trimethoxyphenyl group, a key pharmacophoric element in many biologically active compounds, provides a structural motif that can be further elaborated. nih.govnih.gov
Researchers have utilized derivatives of this core structure to create diverse libraries of compounds with unique three-dimensional shapes. For instance, the synthesis of densely functionalized azetidine ring systems has been described, which can be elaborated into fused, bridged, and spirocyclic ring systems. nih.gov This approach allows for the systematic exploration of chemical space, leading to the discovery of novel molecular frameworks with potential applications in various fields of chemistry. The strategic functionalization of the azetidine ring, often starting from precursors like β-amino alcohols, enables the generation of a wide array of complex structures. nih.gov
Development of Novel Heterocyclic and Polycyclic Systems
The reactivity of the azetidine ring facilitates its use as a synthon for the construction of a variety of novel heterocyclic and polycyclic systems. Ring-opening reactions, cycloadditions, and rearrangements involving the azetidine core can lead to the formation of larger and more intricate ring systems.
For example, synthetic methodologies have been developed to produce novel star-shaped molecules with a central triazine core linked to various heterocyclic systems. nih.govnih.gov While not directly starting from this compound, these strategies showcase the general principles of using functionalized building blocks to create complex, multi-component architectures. The synthesis of fused heterocyclic systems, such as 2H-furo[3,2-b] nih.govmonash.edubenzothiazin-2-ones, further illustrates the utility of strategic cyclization reactions to build polycyclic frameworks. monash.edu The development of new pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from hydrazine (B178648) precursors also highlights the modular approach to constructing complex heterocyclic systems. researchgate.net
Precursor for Advanced Materials (e.g., Polymers, Liquid Crystals, Organic Semiconductors)
The unique electronic and structural properties of the 3,4,5-trimethoxyphenyl group make this compound and its derivatives attractive precursors for the development of advanced materials.
Incorporation into Polymeric Backbones and Side Chains
The functional groups on the azetidine ring and the trimethoxyphenyl moiety can be exploited for polymerization reactions. This allows for the incorporation of this structural unit into the main chain or as a side chain of polymers. osti.gov Such incorporation can influence the polymer's physical and chemical properties, including its solubility, thermal stability, and electronic characteristics. The ability to introduce specific functionalities through this building block opens up possibilities for creating polymers with tailored properties for specific applications.
Design of Functional Small Molecules for Material Applications
The 3,4,5-trimethoxyphenyl motif is a key component in the design of functional small molecules with applications in materials science. For example, this group is found in compounds designed as liquid crystals. nih.gov The rigid core and the flexible side chains often associated with such molecules are crucial for the formation of mesophases. The trimethoxyphenyl group can contribute to the molecular polarity and intermolecular interactions that govern liquid crystalline behavior.
Furthermore, derivatives containing the trimethoxyphenyl group have been investigated for their potential in organic electronics. While specific examples directly using this compound are not prevalent in the provided search results, the design principles for organic semiconductors often involve electron-rich aromatic systems like the trimethoxyphenyl group to facilitate charge transport. The synthesis of multi-functional small molecules, for instance, those designed as inhibitors of amyloid-β aggregation, showcases the modular approach to creating complex molecules with specific functional properties. nih.gov
Role in Ligand Design for Catalysis and Coordination Chemistry (Purely Chemical)
The nitrogen atom of the azetidine ring and the oxygen atoms of the methoxy (B1213986) groups on the phenyl ring can act as coordination sites for metal ions. This makes this compound and its derivatives promising candidates for the design of novel ligands for catalysis and coordination chemistry.
The coordination of such ligands to metal centers can lead to the formation of complexes with unique catalytic activities. For instance, palladium(II) complexes with ligands containing a 3,4,5-trimethoxyphenyl moiety have been synthesized and structurally characterized, revealing their coordination geometry. nih.gov The electronic properties of the trimethoxyphenyl group can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the complex. The development of metal-organic frameworks (MOFs) using ligands with multiple coordination sites demonstrates the potential for creating porous materials with catalytic applications. rsc.org
Future Research Directions and Emerging Opportunities in the Chemistry of 2 3,4,5 Trimethoxyphenyl Azetidine
Exploration of Unconventional Synthetic Strategies and Asymmetric Methodologies
The synthesis of azetidines presents a considerable challenge due to the inherent ring strain of the four-membered system, which often complicates traditional cyclization methods. researchgate.netmedwinpublishers.com Future research should prioritize the development of novel and more efficient synthetic routes to 2-(3,4,5-Trimethoxyphenyl)azetidine and its derivatives.
Unconventional Synthetic Strategies:
Modern synthetic methods offer promising avenues for overcoming the challenges associated with azetidine (B1206935) ring formation. researchgate.net Strategies that could be particularly fruitful for the synthesis of this compound include:
Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical method for constructing the azetidine core. researchgate.net The application of visible-light-mediated photochemistry, in particular, could enable the scalable and efficient synthesis of the target compound from 3,4,5-trimethoxybenzaldehyde-derived imines. bohrium.com
Novel Cyclization Reagents: The use of specialized reagents designed to facilitate the formation of strained rings presents another key opportunity. For instance, the methodology employing (2-bromoethyl)sulfonium triflate to cyclize N-protected arylglycine esters into azetidines could be adapted for this purpose. bristol.ac.uk This approach would involve the synthesis of an appropriate N-protected 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid ester as a precursor.
High-Speed Synthesis: Techniques such as microwave irradiation and ultrasonication have been shown to accelerate the synthesis of related azetidin-2-one (B1220530) structures. researchgate.net Exploring these high-speed methods could significantly reduce reaction times and improve yields for the final cyclization step, making the synthesis more practical and scalable.
Asymmetric Methodologies:
The C2 position of this compound is a stereocenter, making the development of asymmetric syntheses crucial for accessing enantiopure forms of the compound. Future efforts should focus on two primary approaches:
Chiral Catalysis: The development of novel chiral catalysts is a cornerstone of modern asymmetric synthesis. e-bookshelf.de Research could focus on designing transition-metal catalysts (e.g., based on rhodium, copper, or cobalt) or organocatalysts capable of facilitating enantioselective cyclization or cycloaddition reactions to form the azetidine ring. e-bookshelf.de
Chiral Auxiliaries: This classic strategy involves temporarily attaching a chiral molecule to the acyclic precursor to direct the stereochemical outcome of the ring-forming reaction. youtube.com The principles of substrate control, guided by models like the Felkin-Ahn model, could be applied to precursors of this compound to achieve high diastereoselectivity. youtube.com
Table 1: Proposed Asymmetric Synthetic Approaches for this compound
| Methodology | Description | Potential Precursors | Key Advantages |
|---|---|---|---|
| Chiral Catalysis | Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the ring-forming step. | Imine derived from 3,4,5-trimethoxybenzaldehyde (B134019) and an appropriate alkene. | High atom economy; catalyst can be recycled. |
| Chiral Auxiliary | Covalent attachment of a chiral group to the substrate to direct the stereochemical outcome of the cyclization. | N-acylated derivative of 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid. | Predictable stereochemical control based on established models. youtube.com |
Discovery of Novel Reactivity and Unforeseen Chemical Transformations
The chemistry of this compound is dictated by the interplay between its strained heterocyclic core and the electron-rich aromatic ring. The ring-strain energy of azetidine (approximately 25.2 kcal/mol) makes it susceptible to ring-opening reactions under appropriate conditions, a feature that can be exploited for further synthetic transformations. researchgate.net
Future research should aim to:
Harness Strain-Release Reactivity: Investigate controlled ring-opening reactions triggered by Lewis acids, Brønsted acids, or organometallic reagents. The trimethoxyphenyl group may influence the regioselectivity of such openings, potentially leading to novel functionalized acyclic amines that are otherwise difficult to synthesize.
Explore Unforeseen Transformations: The combination of the strained ring and the specific substituent may lead to unexpected chemical behavior. For example, studies on related trimethoxyphenyl compounds have revealed surprising retro-Friedel–Crafts alkylations under acidic conditions. nih.gov Investigating the stability and reactivity of this compound under a wide range of conditions could uncover similarly novel and mechanistically interesting transformations.
Functionalization of the Azetidine Ring: Beyond ring-opening, the selective functionalization of the N-H bond and the C3 and C4 positions of the azetidine ring is a critical area. The development of methods to introduce new substituents will be essential for creating a library of derivatives for further study.
Integration into Interdisciplinary Chemical Research Areas (excluding biological/clinical)
While azetidines are prominent in medicinal chemistry, there are significant opportunities to integrate the this compound scaffold into other areas of chemical science, particularly materials science.
Energetic Materials: Recent work has demonstrated that the azetidine ring can serve as a building block for novel energetic materials, owing to its high ring strain and nitrogen content. bohrium.com The this compound scaffold could be explored as a precursor for new energetic polymers or plasticizers, where the trimethoxyphenyl group could be used to tune properties such as density, thermal stability, and sensitivity.
Polymer Chemistry: The azetidine ring can undergo ring-opening polymerization. Investigating the polymerization of this compound could lead to novel polyamines with the trimethoxyphenyl moiety as a repeating side chain. These polymers could possess unique optical, electronic, or conformational properties.
Molecular Scaffolding: The rigid, three-dimensional structure of the azetidine ring makes it an interesting scaffold for applications in supramolecular chemistry and host-guest chemistry. The trimethoxyphenyl group provides a site for further functionalization or interaction with other molecules.
Table 2: Potential Non-Biological Research Applications
| Research Area | Potential Application | Key Chemical Features |
|---|---|---|
| Materials Science | Synthesis of novel energetic materials. bohrium.com | High ring-strain energy of the azetidine core; nitrogen content. |
| Polymer Chemistry | Development of functional polyamines via ring-opening polymerization. | Reactivity of the strained ring; ability to introduce functional side chains. |
| Supramolecular Chemistry | Use as a rigid scaffold for creating complex molecular architectures. | Defined three-dimensional geometry; sites for non-covalent interactions. |
Addressing Current Challenges in Azetidine Chemistry through Targeted Research
Targeted research on this compound can serve as a platform for addressing broader, persistent challenges in the field of azetidine chemistry.
The primary challenge remains the development of general, mild, and scalable synthetic methods. medwinpublishers.combohrium.com By focusing on a specific, potentially valuable target like this compound, research efforts can lead to the optimization of new protocols (e.g., photocatalytic or novel cyclization methods) that prove to be broadly applicable to other 2-aryl-azetidines.
Another significant challenge is the divergent functionalization of the azetidine ring. The presence of the 2-(3,4,5-trimethoxyphenyl) group presents a unique case study for exploring the selective modification of the C3 vs. C4 positions. Developing a deeper understanding of how this specific substituent electronically and sterically influences the reactivity of the ring will contribute valuable knowledge to the wider field, enabling more predictable and controlled syntheses of diversely substituted azetidines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,4,5-Trimethoxyphenyl)azetidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of azetidine derivatives typically involves cyclization reactions, such as nucleophilic substitution or ring-closing metathesis. For this compound, a plausible route could start with 3,4,5-trimethoxyphenyl precursors (e.g., 3,4,5-trimethoxyphenylacetic acid, CAS 951-82-6 ) coupled with azetidine-forming reagents. Optimization may employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield . Orthogonal experimental design (e.g., Taguchi methods) can systematically identify critical parameters . Safety protocols for handling intermediates, such as (2,4,6-Trimethoxyphenyl)methanamine (H302/H315 hazards), must be followed .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Characterization should combine spectroscopic techniques:
- NMR : Analyze methoxy proton environments (δ ~3.8 ppm for OCH₃ groups) and azetidine ring protons (δ ~3.0–4.0 ppm) .
- Mass Spectrometry : Compare experimental m/z with PubChem’s computed molecular weight (C₁₂H₁₇NO₃: ~231.27 g/mol) .
- X-ray Crystallography : Resolve bond angles and spatial arrangement of the azetidine ring. Cross-reference with NIST Chemistry WebBook data for related trimethoxyphenyl compounds .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage) . Implement fume hood use for synthesis, wear nitrile gloves, and maintain eyewash stations. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety training should align with OSHA guidelines and SDS documentation .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., tubulin for anticancer activity). Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) to explain reactivity . Molecular Dynamics (MD) simulations (e.g., GROMACS) model ligand-protein stability over time, identifying key interactions (e.g., hydrogen bonds with trimethoxy groups) . Validate predictions with in vitro assays (e.g., IC₅₀ measurements).
Q. How should researchers address contradictory data in solubility or stability studies of this compound?
- Methodological Answer : Contradictions often arise from experimental variability (e.g., solvent purity, temperature control). Replicate experiments using standardized protocols (e.g., USP <711> dissolution apparatus). Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance. For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) can resolve azetidine derivatives. Membrane technologies (e.g., nanofiltration) may separate by molecular weight . For chiral purity, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or capillary electrophoresis .
Q. How can theoretical frameworks guide the design of this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer : Apply Lipinski’s Rule of Five and QSAR models to predict absorption/bioavailability. Use Hammett substituent constants (σ) to correlate methoxy group positions with electronic effects on solubility/logP. Structure-based drug design (SBDD) tools like Schrödinger’s Glide optimize interactions with target binding pockets . Validate with in vivo PK studies (e.g., rat models) to assess AUC and half-life .
Methodological Resources
- Experimental Design : Use factorial or orthogonal designs for multi-parameter optimization .
- Data Analysis : Employ regression analysis for modeling dose-response relationships .
- Theoretical Integration : Align hypotheses with ontological/epistemological frameworks (e.g., positivist vs. interpretivist approaches) to structure research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
